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Compound of Interest

Compound Name: Lu AA39835-d3

Cat. No.: B12398737 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Lu AA39835, a metabolite of the multimodal

antidepressant vortioxetine, and its activity as a serotonin transporter (SERT) inhibitor against

established selective serotonin reuptake inhibitors (SSRIs). While quantitative data on the

SERT inhibitory potency of Lu AA39835 is not publicly available, this document summarizes its

known characteristics and benchmarks them against widely studied SERT inhibitors for which

extensive data exists.

Executive Summary
Lu AA39835 is recognized as a pharmacologically active metabolite of vortioxetine that exhibits

inhibitory activity at the serotonin transporter (SERT). However, it is considered a minor

metabolite and is not believed to cross the blood-brain barrier, suggesting its contribution to the

overall clinical efficacy of vortioxetine is minimal.[1] In contrast, established SERT inhibitors

such as Fluoxetine, Sertraline, Paroxetine, and Citalopram are well-characterized, with

extensive data available on their high-affinity binding to SERT. This guide presents a side-by-

side comparison to provide researchers with a contextual understanding of Lu AA39835's

position within the landscape of SERT-targeting compounds.

Data Presentation: Comparative SERT Inhibition
The following table summarizes the available information on the SERT inhibitory activity of Lu

AA39835 and compares it with the known inhibition constants (Ki) of prominent SSRIs. A lower
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Ki value indicates a higher binding affinity for the serotonin transporter.

Compound SERT Inhibition (Ki, nM) Notes

Lu AA39835 Data not publicly available

Described as having similar

SERT inhibition to the parent

compound, vortioxetine.[2]

Vortioxetine 1.6

Parent compound of Lu

AA39835; a multimodal

antidepressant with high

affinity for SERT.

Fluoxetine ~1
A well-established SSRI with

high affinity for SERT.

Sertraline 0.29
A potent SSRI with very high

affinity for SERT.[3]

Paroxetine ~1
A highly potent and selective

SSRI.[4][5]

Citalopram Data available, potent inhibitor
A widely used SSRI with high

selectivity for SERT.

Experimental Protocols: Determining SERT
Inhibition
The determination of a compound's inhibitory activity at the serotonin transporter typically

involves in vitro assays. A common and robust method is the radioligand binding assay. While

the specific protocol used for Lu AA39835 is not detailed in the public domain, a general

methodology is described below.

General Protocol for SERT Radioligand Binding Assay
This protocol outlines the typical steps involved in a competitive binding assay to determine the

Ki of a test compound for the serotonin transporter.

1. Materials:
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SERT Source: Cell membranes prepared from cell lines stably expressing the human
serotonin transporter (e.g., HEK293-hSERT cells).
Radioligand: A high-affinity radiolabeled ligand for SERT, such as [³H]Citalopram or [¹²⁵I]RTI-
55.
Test Compound: Lu AA39835 or other SERT inhibitors.
Assay Buffer: A buffer solution maintaining physiological pH and ionic strength (e.g., Tris-HCl
buffer with NaCl and KCl).
Filtration Apparatus: A cell harvester or multi-well plate filtration system with glass fiber filters.
Scintillation Counter: To measure the radioactivity bound to the filters.

2. Procedure:

Incubation: A mixture containing the SERT-expressing cell membranes, the radioligand at a
fixed concentration (typically at or below its Kd), and varying concentrations of the test
compound is prepared in the assay buffer.
Equilibrium: The mixture is incubated at a specific temperature (e.g., room temperature or
37°C) for a sufficient duration to allow the binding to reach equilibrium.
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through the
glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the
unbound radioligand passes through.
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically
bound radioligand.
Quantification: The radioactivity retained on the filters is measured using a scintillation
counter.

3. Data Analysis:

The amount of specifically bound radioligand is determined by subtracting the non-specific
binding (measured in the presence of a high concentration of a known SERT inhibitor) from
the total binding.
The data are then plotted as the percentage of specific binding versus the logarithm of the
test compound concentration.
The IC50 value (the concentration of the test compound that inhibits 50% of the specific
binding of the radioligand) is determined from this curve using non-linear regression
analysis.
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki =
IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation
constant.
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Mandatory Visualization
The following diagrams illustrate the key concepts and workflows discussed in this guide.
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Caption: Signaling pathway of SERT inhibition by Lu AA39835 or SSRIs.
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Caption: Experimental workflow for a SERT radioligand binding assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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